Fluoroiodoacetic acid

Descripción general

Descripción

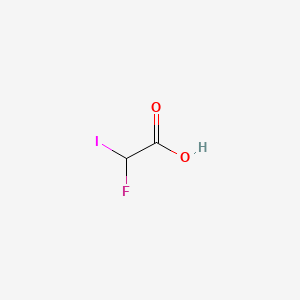

Fluoroiodoacetic acid is an organofluorine compound with the chemical formula C₂H₂FIO₂. It is a specialty product often used in proteomics research applications. This compound is known for its unique properties due to the presence of both fluorine and iodine atoms in its structure .

Métodos De Preparación

Fluoroiodoacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of ethyl iodofluoroacetate with sodium hydroxide. This reaction typically yields this compound with a yield of around 53% . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Asymmetric Alkylation Reactions

Fluoroiodoacetic acid serves as a versatile electrophile in stereoselective alkylation reactions. Key applications include:

Enolate Alkylation

In asymmetric synthesis, this compound reacts with enolates to form chiral α-fluoro carbonyl compounds. This method achieves high enantiomeric excess (≥96% ee) when resolved with ephedrine .

Reaction Scheme :

Key Findings :

- Yield : 80–95% under optimized conditions .

- Selectivity : Steric and electronic effects of the fluorine atom direct regioselectivity .

Substitution Reactions

The iodine atom undergoes nucleophilic substitution, enabling further functionalization:

Halogen Exchange

This compound reacts with nucleophiles (e.g., hydroxide, thiols) to replace iodine:

Applications :

Key Observations :

- Reactivity : Iodine’s polarizability enhances substitution rates compared to chloro/bromo analogs .

- Catalysts : Reactions often require palladium or copper catalysts for C–F bond retention .

Resolution into Enantiopure Forms

This compound is resolved using chiral bases like ephedrine to obtain enantiomerically pure forms :

Process :

- Formation of diastereomeric salts with ephedrine.

- Recrystallization to isolate enantiomers.

Data Table :

| Property | Value | Source |

|---|---|---|

| Enantiomeric Ratio | 99:1 | |

| Melting Point | 79.5°C | |

| pKa | 1.97 ± 0.41 (predicted) |

Decarboxylation and Rearrangement

Under thermal or basic conditions, this compound undergoes decarboxylation to form fluoroiodomethane :

Applications :

Conditions :

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form C–C bonds :

Example : Suzuki-Miyaura Coupling

Key Metrics :

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Fluoroiodoacetic acid is particularly valuable in the asymmetric synthesis of chiral organofluorine compounds. It serves as a practical electrophile for enolate alkylation reactions, allowing for the formation of chiral centers with high selectivity. This application is crucial in developing pharmaceuticals where chirality plays a significant role in biological activity.

Case Study: Chiral Organofluorine Compounds

- Objective : To explore the efficacy of this compound in synthesizing chiral organofluorine compounds.

- Methodology : The study employed enolate alkylation using this compound as an electrophile.

- Results : The method demonstrated high yields and selectivity for the desired chiral products, showcasing the compound's potential in drug development .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. Its structural modifications can enhance biological activity and improve pharmacokinetic properties.

Case Study: Anticancer Activity

- Objective : Investigate the anticancer properties of derivatives of this compound.

- Methodology : Various derivatives were synthesized and tested against cancer cell lines.

- Results : Certain derivatives exhibited significant cytotoxic effects, indicating that this compound could be a lead compound for developing novel anticancer agents .

Research indicates that this compound may also exhibit biological activities beyond its synthetic applications. Studies have explored its effects on metabolic pathways, particularly in inhibiting specific enzymes involved in metabolic disorders.

Data Table: Biological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism of action of fluoroiodoacetic acid involves its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound can act as an electrophile, reacting with nucleophilic sites on the enzyme. This interaction can lead to the formation of stable complexes that inhibit the enzyme’s activity. The pathways involved often include the formation of covalent bonds between the compound and the enzyme’s active site .

Comparación Con Compuestos Similares

Fluoroiodoacetic acid can be compared with other halogenated acetic acids, such as:

- Fluoroacetic acid

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetic acid

Among these, this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. For example, fluoroacetic acid is known for its high toxicity and ability to disrupt the Krebs cycle, whereas this compound’s applications are more focused on research and synthesis of specialized compounds .

Actividad Biológica

Fluoroiodoacetic acid (FIA) is a fluorinated derivative of iodoacetic acid, known for its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and as a biochemical probe.

Chemical Structure and Properties

This compound is characterized by the presence of both fluorine and iodine atoms, which significantly influence its reactivity and biological interactions. The molecular structure can be represented as follows:

- Chemical Formula : C₂H₂FIO₂

- Molecular Weight : 196.94 g/mol

The presence of the electronegative fluorine atom increases the acidity of neighboring carboxylic groups, affecting its interaction with biological targets .

1. Enzyme Inhibition

This compound has been studied for its role as an inhibitor of key metabolic enzymes. It is particularly noted for its ability to inhibit aconitase, an enzyme involved in the citric acid cycle. This inhibition occurs through the formation of a covalent bond with the enzyme's active site, leading to metabolic disruption .

2. Cytotoxic Effects

Research indicates that FIA exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) . This effect is particularly relevant in the context of developing targeted cancer therapies.

3. Antimicrobial Activity

FIA has demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This makes it a candidate for further exploration in antibiotic development .

Case Study 1: Aconitase Inhibition

A study published in ACS Medicinal Chemistry Letters highlighted the potency of FIA as an inhibitor of aconitase. The research demonstrated that FIA binds irreversibly to aconitase, leading to a significant reduction in enzyme activity. This finding underscores its potential as a tool for studying metabolic pathways and developing therapeutic agents targeting metabolic disorders .

Case Study 2: Cytotoxicity in Cancer Research

In another study, FIA was tested against several human cancer cell lines, including HeLa and MCF-7 cells. The results indicated that FIA induced significant cytotoxicity at micromolar concentrations, with mechanisms involving ROS generation and mitochondrial dysfunction being elucidated through flow cytometry and apoptosis assays .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

2-fluoro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXIKOHXQZCHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382080 | |

| Record name | Fluoroiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-45-4 | |

| Record name | 2-Fluoro-2-iodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is fluoroiodoacetic acid considered a valuable building block in synthesizing chiral organofluorine compounds, particularly in the context of HIV protease inhibitors?

A1: this compound presents a unique advantage in synthesizing chiral organofluorine compounds due to its ability to be effectively resolved into its enantiomers. The research demonstrates that resolution with ephedrine yields either enantiomer with high enantiomeric excess (> 96% ee). [] This high enantiomeric purity is crucial in pharmaceutical synthesis, particularly for HIV protease inhibitors, as different stereoisomers can exhibit drastically different biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.